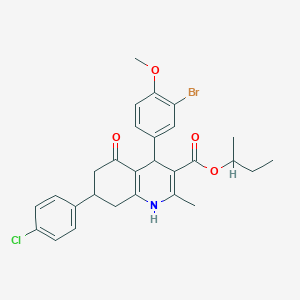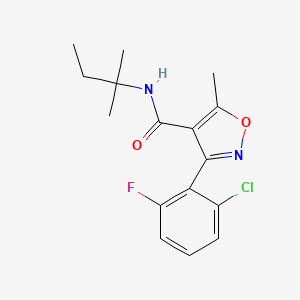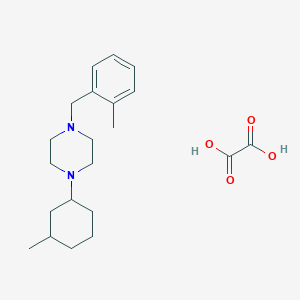![molecular formula C16H13Cl2NO B4970659 3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4970659.png)
3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DCFP, and it is a member of the chalcone family of compounds. DCFP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. In
作用机制
The mechanism of action of DCFP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DCFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and physiological effects:
DCFP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. DCFP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCFP has been shown to have antioxidant properties, which could help protect against oxidative stress and damage.
实验室实验的优点和局限性
One advantage of using DCFP in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable and consistent tool for researchers. However, one limitation of using DCFP is that it can be difficult to work with, as it is a highly reactive compound that can be unstable under certain conditions.
未来方向
There are many potential future directions for research on DCFP. One area of interest is the development of new drugs and therapies based on the anti-inflammatory, anti-cancer, and antioxidant properties of DCFP. Additionally, further research is needed to fully understand the mechanism of action of DCFP and its effects on various signaling pathways and enzymes. Finally, research is needed to explore the potential applications of DCFP in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders.
Conclusion:
In conclusion, DCFP is a promising compound with a wide range of potential applications in scientific research. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a promising candidate for the development of new drugs and therapies. While there are limitations to working with DCFP, its well-understood properties and extensive research make it a reliable tool for researchers. Further research is needed to fully understand the mechanism of action of DCFP and its potential applications in the treatment of various diseases.
合成方法
The synthesis of DCFP involves the reaction of 3,5-dichloroaniline with 4-methylacetophenone in the presence of a base and a catalyst. This reaction results in the formation of DCFP, which can be purified and isolated using various techniques, including column chromatography and recrystallization.
科学研究应用
DCFP has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies. DCFP has also been shown to have antioxidant properties, which could make it useful in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders.
属性
IUPAC Name |
(E)-3-(3,5-dichloroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-2-4-12(5-3-11)16(20)6-7-19-15-9-13(17)8-14(18)10-15/h2-10,19H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUDUBCPDOOWCC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-dichloroanilino)-1-(4-methylphenyl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4970580.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B4970581.png)

![2,7-bis(4-phenoxyphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4970606.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970611.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4970619.png)
![2-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B4970624.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970641.png)
![N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4970648.png)
![2-(4-chlorophenoxy)-N-[2-(2-pyridinylthio)ethyl]acetamide](/img/structure/B4970660.png)

![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-3-ethoxybenzamide](/img/structure/B4970671.png)

![isopropyl 2-[(1-adamantylcarbonyl)amino]-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B4970678.png)